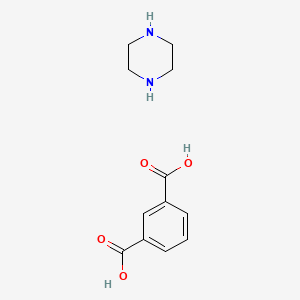

benzene-1,3-dicarboxylic acid;piperazine

Description

Structure

2D Structure

Properties

CAS No. |

21686-63-5 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;piperazine |

InChI |

InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |

InChI Key |

AANNDPUNGLYKRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for Benzene 1,3 Dicarboxylic Acid Piperazine Assemblies

Direct Co-crystallization and Salt Formation Methods

Direct co-crystallization and salt formation are fundamental approaches to assemble benzene-1,3-dicarboxylic acid and piperazine (B1678402). These methods rely on the complementary functionalities of the acidic carboxylic groups of isophthalic acid and the basic nitrogen atoms of piperazine, leading to the formation of hydrogen-bonded networks or ionic salts.

Solvent Evaporation and Solution-Phase Synthesis Techniques

Solvent evaporation is a widely utilized and effective method for the preparation of co-crystals. nih.gov This technique involves dissolving stoichiometric amounts of benzene-1,3-dicarboxylic acid and piperazine in a suitable common solvent. The subsequent slow evaporation of the solvent allows for the gradual formation of well-ordered crystalline structures. The choice of solvent is critical as the solubility of both components plays a significant role in the nucleation and growth of the co-crystals. nih.gov While this method is straightforward, a potential drawback is the requirement for larger quantities of solvent compared to other techniques. nih.gov

Solution-phase synthesis, a broader category that includes solvent evaporation, encompasses any method where the components are dissolved in a solvent to facilitate the reaction and subsequent crystallization. This can also involve techniques like cooling crystallization, where a saturated solution is slowly cooled to induce crystal formation, or slurry crystallization, where the starting materials are stirred in a solvent in which they are only sparingly soluble. A patent from 1961 describes a method for preparing piperazine salts of polycarboxylic acids by adding the acid to a crude mixture of piperazine in solution, followed by the addition of another acid to precipitate the desired salt, showcasing an early example of solution-based salt formation. google.com

| Method | Description | Key Parameters |

| Solvent Evaporation | Dissolving stoichiometric amounts of reactants in a common solvent, followed by slow evaporation to induce crystallization. nih.gov | Solvent choice, evaporation rate, temperature. |

| Cooling Crystallization | Preparing a saturated solution at an elevated temperature and then slowly cooling it to induce crystallization. | Cooling rate, initial concentration, solvent. |

| Slurry Crystallization | Stirring the solid reactants in a solvent where they have low solubility to facilitate conversion to the co-crystal form. | Solvent, stirring speed, time. |

Hydrothermal Synthesis Routes for Coordination Polymers and Complexes

Hydrothermal synthesis is a powerful technique for the synthesis of robust crystalline materials, including coordination polymers and metal-organic frameworks (MOFs). This method involves carrying out the reaction in water or another solvent under elevated temperature and pressure in a sealed container, such as an autoclave. These conditions can promote the crystallization of products that may not form under ambient conditions.

In the context of benzene-1,3-dicarboxylic acid and piperazine, hydrothermal methods can be employed to create coordination polymers by introducing a metal ion into the reaction mixture. The isophthalate (B1238265) and piperazine can act as organic linkers, coordinating to the metal centers to form extended one-, two-, or three-dimensional networks. nih.govrsc.org The structure of the resulting coordination polymer is influenced by several factors, including the metal ion, the solvent system, the temperature, and the presence of other coordinating ligands. acs.org For instance, the hydrothermal reaction of 1,3,5-benzene tricarboxylic acid with various metal ions has been shown to produce a range of coordination polymers with diverse structures and properties. nih.gov While direct examples involving both benzene-1,3-dicarboxylic acid and piperazine as the sole linkers are less common in the provided literature, the principles of hydrothermal synthesis strongly suggest its applicability for creating novel complex materials from these precursors. rsc.org

Proton-Transfer Complex Formation

The interaction between the acidic protons of benzene-1,3-dicarboxylic acid and the basic nitrogen atoms of piperazine can lead to the formation of proton-transfer complexes. This results in the creation of an ionic pair, with a piperazinium cation and an isophthalate anion, which then self-assemble into a crystalline lattice.

Acid-Base Interactions and Stoichiometric Control

The formation of a proton-transfer complex is governed by the acid-base properties of the two components. Benzene-1,3-dicarboxylic acid is a diprotic acid, capable of donating two protons, while piperazine is a dibasic base, capable of accepting two protons. The extent of proton transfer can be controlled by the stoichiometry of the reactants. For example, a 1:1 molar ratio of isophthalic acid to piperazine can lead to the transfer of a single proton, resulting in a [piperazinium]+[isophthalate]- salt. A 1:2 ratio could potentially lead to the formation of a [di-piperazinium]2+[isophthalate]2- salt, although this is less common.

Studies on similar systems, such as the reaction of piperazine with pyrazine-2,3-dicarboxylic acid, have demonstrated the formation of piperazine-1,4-diium (B1225682) pyrazine-2,3-dicarboxylate, a proton-transfer compound. The stoichiometry and the resulting ionic species are crucial in dictating the final crystal structure and the network of hydrogen bonds.

Influence of Solvent Environment on Proton Transfer Products

The solvent environment can significantly influence the outcome of proton-transfer reactions. osti.gov The polarity and hydrogen-bonding capability of the solvent can affect the extent of proton transfer and the stability of the resulting ionic species. rsc.org For instance, in a polar, protic solvent like water, the formation of ionic species is generally favored due to the stabilization of the charged ions through solvation. In contrast, a non-polar solvent might favor the formation of a neutral co-crystal held together by hydrogen bonds without complete proton transfer.

Research on excited-state proton transfer has shown that the dynamics of the reaction are heavily influenced by the solvent. osti.gov While these studies focus on photo-induced processes, the underlying principles of solvent-ion interactions are relevant to ground-state proton transfer as well. The specific interactions between the solvent and the acid-base pair can dictate whether a salt or a co-crystal is formed, and can also influence the final crystalline packing. rsc.org

Design and Synthesis of Substituted Benzene-1,3-dicarboxylic Acid and Piperazine Ligands for Complex Architectures

To create more intricate and functional supramolecular architectures, chemists often turn to the design and synthesis of substituted derivatives of the basic building blocks. By introducing additional functional groups onto the benzene-1,3-dicarboxylic acid or piperazine molecules, it is possible to introduce new interaction sites, control the geometry of the resulting assemblies, and impart specific properties to the final material.

The synthesis of substituted isophthalic acids can be achieved through various organic reactions. For example, 5-substituted derivatives of isophthalic acid have been synthesized by reacting dimethyl 5-hydroxyisophthalate with other molecules in the presence of a base catalyst. nih.gov These substituted isophthalic acids can then be used as ligands in the formation of coordination polymers with tailored properties. nih.gov Similarly, a wide range of synthetic methods exist for producing substituted piperazines, allowing for the introduction of various functional groups at the nitrogen atoms or on the carbon backbone. rsc.orgmdpi.com

Functionalization of the Benzene-1,3-dicarboxylic Acid Moiety (e.g., 5-hydroxyisophthalic acid, 5-nitroisophthalic acid)

The benzene-1,3-dicarboxylic acid moiety is a versatile linker in the synthesis of coordination polymers. Its geometry allows for the formation of diverse structural motifs. By introducing functional groups at the 5-position of the aromatic ring, chemists can systematically alter the electronic properties, coordination behavior, and potential for secondary interactions, such as hydrogen bonding. This functionalization is a key strategy for creating materials with tailored properties. researchgate.netrsc.org

Commonly employed derivatives include 5-hydroxyisophthalic acid (H₂hip) and 5-nitroisophthalic acid (H₂nip). The hydroxyl group in 5-hydroxyisophthalic acid can participate in hydrogen bonding, influencing the packing of the resulting framework, and can also act as an additional coordination site under certain conditions. researchgate.netbohrium.com For instance, solvothermal reactions involving 5-hydroxyisophthalic acid and various transition metal salts have yielded a range of metal-organic coordination polymers. researchgate.net The specific N-containing auxiliary ligands used in conjunction with H₂hip can direct the formation of different structures, from one-dimensional helical chains to complex three-dimensional networks. researchgate.netbohrium.com

Similarly, the electron-withdrawing nitro group in 5-nitroisophthalic acid modifies the electronic character of the carboxylate groups and can influence the resulting framework's stability and luminescence properties. researchgate.netnih.gov The reaction of 5-nitroisophthalic acid with metal salts and different auxiliary ligands has led to the creation of structurally diverse coordination polymers. rsc.orgresearchgate.net The choice of solvent, metal ion, and co-ligand all play crucial roles in determining the final topology of the framework. rsc.org

The table below summarizes examples of coordination polymers synthesized using functionalized benzene-1,3-dicarboxylic acid.

| Functionalized Ligand | Metal Ion | Auxiliary Ligand | Resulting Structure Type | Reference |

|---|---|---|---|---|

| 5-hydroxyisophthalic acid | Co(II) | 11-fluoro-pyridine[3,2-a:2',3'-c]phenazine | 3D framework from 1D helical chains | bohrium.com |

| 5-hydroxyisophthalic acid | Zn(II) | 2,2'-bipyridine | Coordination Polymer | researchgate.net |

| 5-nitroisophthalic acid | Cd(II) | 2,2'-dimethyl-4,4'-bipyridine | 2D (4,4) network | rsc.org |

| 5-nitroisophthalic acid | Co(II) | 1,4-bis(imidazol-1-yl)butane | Coordination Polymer | researchgate.net |

| 5-nitroisophthalic acid | Zn(II) | 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene | 2D polymer with 6³ topology | nih.gov |

Derivatization of the Piperazine Scaffold (e.g., N,N'-disubstituted piperazines)

The piperazine ring is a common structural motif in medicinal chemistry and serves as a versatile building block in materials science. wm.edunih.gov Its nitrogen atoms can be readily functionalized, allowing for the synthesis of a wide array of N,N'-disubstituted derivatives. These substitutions not only prevent the protonation issues common with secondary amines but also introduce new functionalities and steric bulk that can be used to control the structure of coordination polymers. wm.eduresearchgate.net

Common synthetic methods for producing N,N'-disubstituted piperazines include nucleophilic substitution and reductive amination. wm.edu These reactions allow for the introduction of a vast range of substituents, from simple alkyl and aryl groups to more complex functional moieties. wm.eduresearchgate.net For example, N,N'-bis(3-pyridylformyl)piperazine has been used as a flexible ligand to self-assemble with metal chlorides to form grid-like networks and 2D supramolecular arrays. nih.gov The substitutional flexibility of piperazine makes its derivatives highly tunable ligands for constructing metal complexes, which can act as either chelating or bridging ligands to link metal centers. wm.eduresearchgate.net

The derivatization strategy allows for precise control over the length, rigidity, and functionality of the piperazine-based linker. By attaching coordinating groups (like pyridyls) to the piperazine nitrogens, the molecule can be transformed into a versatile linker capable of bridging multiple metal centers to form extended one-, two-, or three-dimensional frameworks. nih.gov

The table below presents examples of synthetic methods used to create N,N'-disubstituted piperazines.

| Synthetic Method | Reactants | Example Product | Reference |

|---|---|---|---|

| Reductive Amination | Piperazine, Phenylacetaldehyde | 1,4-Diphenethylpiperazine | wm.eduresearchgate.net |

| Reductive Amination | N-Diphenylmethylpiperazine, 2-Pyridinecarboxaldehyde | 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine | wm.eduresearchgate.net |

| Nucleophilic Substitution | Piperazine, Aroyl/Aryl Halides | (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid | nih.gov |

Methodologies for Constructing Coordination Polymers and Metal-Organic Frameworks Incorporating Benzene-1,3-dicarboxylic Acid-Piperazine Moieties

The construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) involves the self-assembly of metal ions or clusters with organic linkers. nih.gov The combination of functionalized benzene-1,3-dicarboxylic acids and derivatized piperazines as co-ligands offers a route to highly tunable and complex structures. The methodologies for constructing these frameworks typically involve solvothermal or hydrothermal synthesis, where the components are heated in a sealed vessel to promote crystallization. rsc.orgresearchgate.net

In this approach, the functionalized isophthalate typically acts as the primary linker, forming the main framework through coordination with metal centers via its carboxylate groups. The derivatized piperazine molecule serves as an auxiliary linker, a pillar, or a structure-directing agent. For instance, a piperazine-functionalized ligand can be incorporated into a MOF structure post-synthetically or used as a primary building block. rsc.org The use of mixed ligands, such as an aromatic polycarboxylate and a flexible N-donor ligand like a piperazine derivative, provides greater control over the final architecture compared to using a single type of ligand. nih.gov

The specific coordination geometry of the metal ion, the binding modes of the isophthalate (which can be influenced by its functional groups), and the length, flexibility, and coordination sites of the piperazine derivative collectively determine the dimensionality and topology of the final framework. For example, N,N'-bis(3-pyridylformyl)piperazine, a derivatized piperazine, has been used with metal salts to form coordination frameworks where the piperazine derivative bridges metal ions. nih.gov Similarly, benzene-1,3-dicarboxylate anions have been used with other flexible N-donor ligands and Cd(II) ions to create two-dimensional network structures. nih.gov The functionalization of MOFs with piperazine has been shown to enhance properties like gas storage capacity, demonstrating the impact of incorporating these moieties. rsc.org

The table below provides an overview of methodologies and resulting structures.

| Methodology | Components | Resulting Framework Type | Key Feature | Reference |

|---|---|---|---|---|

| Self-assembly | N,N'-bis(3-pyridylformyl)piperazine, Metal Chlorides (Co, Ni, Zn) | 1D Chains, 2D Grids | Piperazine derivative acts as a flexible bridging ligand. | nih.gov |

| Hydrothermal Synthesis | Benzene-1,3-dicarboxylate, Cd(II) ions, Flexible N-donor co-ligand | 2D Network | Mixed-ligand approach yields higher structural complexity. | nih.gov |

| Solvothermal Synthesis | Functionalized Isophthalic Acids (e.g., H₂nip), Metal Ions, N-donor co-ligands | 2D and 3D Networks | Solvent and co-ligand choice influence final topology. | rsc.org |

| Post-synthetic Modification / Direct Synthesis | Metal ions, Piperazine-functionalized linker, Other primary linkers | 3D MOF (e.g., MOF-505 analogue) | Piperazine functionalization enhances CH₄ storage capacity. | rsc.org |

Elucidation of Supramolecular Structures and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are the cornerstone of the supramolecular architecture of piperazinium isophthalate (B1238265). The protonated nitrogen atoms of the piperazinium cation act as strong hydrogen bond donors, while the oxygen atoms of the carboxylate groups on the isophthalate anion serve as effective acceptors. This donor-acceptor complementarity leads to the formation of a robust and extensive network.

The most significant interactions stabilizing the crystal lattice are the charge-assisted hydrogen bonds formed between the piperazinium cation (PipzH₂²⁺) and the isophthalate anion (Iso²⁻). Following the transfer of protons from the carboxylic acid groups of benzene-1,3-dicarboxylic acid to the nitrogen atoms of piperazine (B1678402), the resulting piperazinium ion possesses two N⁺-H groups. These groups are potent hydrogen bond donors.

These cationic donors form strong, linear hydrogen bonds with the anionic oxygen atoms of the carboxylate groups (⁻COO⁻) on the isophthalate anion. This type of interaction, denoted as N⁺-H···O⁻, is significantly stronger than a conventional N-H···O hydrogen bond due to the enhanced electrostatic attraction between the formal positive charge on the donor group and the formal negative charge on the acceptor. These interactions are the primary organizational element in the formation of ionic synthons. In related piperazinium salts, these charge-assisted hydrogen bonds are crucial in constructing three-dimensional frameworks.

Table 1: Representative Hydrogen Bond Geometries in Piperazinium Carboxylate Salts

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N⁺-H | H | O⁻ | ~0.90 | ~1.8 - 2.0 | ~2.7 - 2.9 | ~160 - 175 |

| C-H | H | O | ~0.95 | ~2.4 - 2.7 | ~3.2 - 3.6 | ~130 - 160 |

| C-H | H | π (centroid) | ~0.95 | ~2.6 - 2.9 | ~3.5 - 3.8 | ~140 - 170 |

Note: Data are generalized from typical values found in related organic salts and serve for illustrative purposes.

Beyond the dominant N⁺-H···O⁻ interactions, weaker hydrogen bonds also play a crucial role in stabilizing the crystal structure. These include C-H···O and C-H···π interactions. The methylene (B1212753) protons (C-H) of the piperazinium ring and the aromatic protons of the isophthalate ring can act as weak hydrogen bond donors.

C-H···π Interactions: These interactions occur between the C-H bonds of the piperazine ring and the electron-rich π-system of the benzene (B151609) ring of the isophthalate anion. The dispersion forces are the major source of attraction in these interactions. Such contacts, where a C-H bond points towards the face of an aromatic ring, are important for preventing voids in the crystal packing and contribute to the cohesion between layers in the supramolecular structure.

In cases where the crystallization occurs from aqueous solutions, water molecules can be incorporated into the crystal lattice, forming hydrated salts. These solvent molecules are not passive guests; they actively participate in the hydrogen-bonding network. A water molecule can act as both a hydrogen bond donor (via its O-H bonds) and a hydrogen bond acceptor (via its lone pairs on the oxygen atom).

In related structures, such as guanidinium (B1211019) isophthalate monohydrate, water molecules act as bridges, linking cations and anions that might otherwise not be ideally positioned to interact directly. They can satisfy the hydrogen bonding potential of the ions, for example by accepting a hydrogen bond from an N⁺-H group and donating a hydrogen bond to a carboxylate oxygen atom (N⁺-H···O(water)···H-O···⁻O-C). This integration of water helps to alleviate structural strain and can lead to the formation of more stable, complex, and often layered, three-dimensional architectures.

Crystal Packing and Self-Assembly Motifs

The interplay of the aforementioned intermolecular interactions gives rise to specific, recognizable patterns of molecular assembly known as supramolecular synthons, which in turn organize into larger, ordered architectures.

The fundamental building block in the crystal of benzene-1,3-dicarboxylic acid;piperazine is the ionic synthon formed by the charge-assisted hydrogen bonds. The reaction between the dicarboxylic acid and the diamine leads to a proton-transfer salt. The resulting piperazinium dication and isophthalate dianion self-assemble through these strong N⁺-H···O⁻ hydrogen bonds.

A common and robust motif formed between a guanidinium cation and a carboxylate anion is the R₂²(8) graph set, a cyclic motif involving two parallel hydrogen bonds. While piperazinium has a different geometry, it can form similar cyclic or chain-like synthons. For instance, a single piperazinium cation can bridge two different isophthalate anions, and conversely, an isophthalate anion can link multiple piperazinium cations, leading to the propagation of the structure in one, two, or three dimensions. The specific synthon formed dictates the subsequent self-assembly into larger motifs.

The combination of the planar, rigid isophthalate anions and the more flexible, aliphatic piperazinium cations often leads to the formation of layered or lamellar structures. In these architectures, distinct two-dimensional layers are formed, which then stack upon one another to build the 3D crystal.

Typically, the layers are composed of a network of cations and anions strongly linked by the N⁺-H···O⁻ hydrogen bonds. For example, the isophthalate anions might arrange in a pseudo-parallel fashion, with the piperazinium cations situated between them, creating a robust 2D sheet. The cohesion between these layers is then maintained by the weaker C-H···O and C-H···π interactions. This arrangement of strong intra-layer bonding and weaker inter-layer bonding is a characteristic feature of many organic salts and contributes to their physical properties. In similar coordination polymers involving isophthalate and piperazine derivatives, undulating layered structures have been observed.

Interpenetrating and Entangled Networks in Coordination Polymers

While this compound is a salt composed of organic cations and anions, the principles of network formation in coordination polymers can be applied to understand its supramolecular assembly. In coordination polymers, metal ions are linked by organic ligands to form extended networks. In the case of piperazinium isophthalate, the piperazinium cation can be viewed as a linker between isophthalate anions, and vice-versa, through a system of hydrogen bonds.

Detailed structural analysis of piperazinium isophthalate, as reported in the literature, reveals the formation of a complex three-dimensional hydrogen-bonded network. The isophthalate anions, with their two carboxylate groups, can bridge multiple piperazinium cations. Similarly, the piperazinium cations, with four available N-H donors, can interact with multiple isophthalate anions. This extensive hydrogen bonding leads to the formation of a robust supramolecular framework.

While the specific crystal structure of piperazinium isophthalate does not exhibit classical interpenetration, where two or more independent networks are intertwined, the concept of entanglement is relevant. The hydrogen-bonded chains and sheets formed by the constituent ions are intricately woven together, creating a highly organized and stable structure. This entanglement arises from the directional nature of the hydrogen bonds and the complementary shapes of the cation and anion.

Conformational Analysis of Molecular Components within Assemblies (e.g., piperazine chair conformation)

The conformation of the molecular components within the crystal lattice is a critical aspect of the supramolecular structure. For piperazinium isophthalate, the conformation of the piperazine cation is of particular interest.

Piperazine, a six-membered heterocyclic ring, can theoretically exist in several conformations, including the chair, boat, and twist-boat forms. However, in the vast majority of its crystalline salts, piperazine adopts the thermodynamically most stable chair conformation . This is indeed the case in piperazinium isophthalate.

Advanced Characterization and Computational Analysis

Spectroscopic Techniques for Structural Confirmation and Interaction Analysis

Spectroscopic methods have been fundamental in confirming the structure and understanding the intermolecular interactions within piperazinium isophthalate (B1238265).

Single-Crystal X-ray Diffraction for Atomic Arrangement and Topological Features

Single-crystal X-ray diffraction (SCXRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the compound formed between benzene-1,3-dicarboxylic acid and piperazine (B1678402), SCXRD studies would reveal crucial information such as the crystal system, space group, unit cell dimensions, and the exact bond lengths and angles of the constituent ions.

Table 1: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.129 |

| b (Å) | 12.810 |

| c (Å) | 13.137 |

| β (°) | 95.87 |

| Volume (ų) | 1026.0 |

| Z | 2 |

Note: Data is representative of a similar piperazinium dicarboxylate salt and serves as an illustrative example.

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Evidence

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides compelling evidence for the formation of the piperazinium isophthalate salt and the presence of hydrogen bonding. The FT-IR spectrum of the compound shows significant differences compared to the spectra of the individual starting materials.

A key indicator of salt formation is the disappearance of the broad O-H stretching band characteristic of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹) and the absence of the C=O stretching vibration of the neutral acid (around 1700 cm⁻¹). Instead, new prominent bands appear corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻), typically located in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions, respectively.

Furthermore, the formation of the piperazinium cation is confirmed by the appearance of N-H stretching bands, often seen as broad absorptions in the 3200-2800 cm⁻¹ region, which are indicative of strong hydrogen bonding between the N-H⁺ groups and the carboxylate oxygen atoms. Bending vibrations associated with the N-H⁺ groups also provide evidence of protonation.

Table 2: Key IR Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~2900-3200 | N-H⁺ stretch (H-bonded) |

| ~1580 | Asymmetric COO⁻ stretch |

| ~1385 | Symmetric COO⁻ stretch |

| ~1450 | C-H bend (piperazine) |

Note: Values are typical and may vary slightly based on the specific crystalline environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of nuclei such as ¹H and ¹³C in both solution and the solid state. For piperazinium isophthalate, NMR can confirm proton transfer and provide details about the molecular structure and dynamics.

In the ¹H NMR spectrum, the signal for the acidic proton of the carboxylic acid groups (which would appear far downfield, >12 ppm) is absent. A new, broad signal corresponding to the N-H protons of the piperazinium cation appears, often in the 7-9 ppm range, with its broadness indicating chemical exchange and involvement in hydrogen bonding. The aromatic protons of the isophthalate ring and the methylene (B1212753) protons of the piperazine ring show characteristic shifts.

¹³C NMR spectroscopy provides further confirmation of salt formation. The chemical shift of the carbonyl carbon in the neutral isophthalic acid (typically ~170 ppm) shifts upon deprotonation to form the carboxylate anion, usually moving slightly downfield. The carbon atoms of the piperazine ring also experience a shift upon protonation due to the change in their electronic environment. Solid-state NMR can be particularly useful for characterizing the crystalline form, identifying different polymorphs, and studying the dynamics of the ions within the lattice.

Thermogravimetric Analysis (TGA) for Thermal Stability of Assemblies

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the piperazinium isophthalate salt. The analysis involves monitoring the mass of the sample as a function of temperature. TGA results for this compound show that it is thermally stable up to a high temperature, indicating that the ionic interactions and the extensive hydrogen-bonding network create a robust crystal lattice. A study on piperazinium isophthalate demonstrated its thermal stability up to 271°C. researchgate.net Above this temperature, the compound begins to decompose, typically in a single or multi-step process, leading to the eventual loss of all volatile components. The decomposition profile provides information about the thermal degradation pathway of the salt.

Computational Chemistry and Theoretical Investigations

Computational methods, especially those based on quantum mechanics, offer a deeper understanding of the properties of piperazinium isophthalate at the electronic level.

Density Functional Theory (DFT) for Electronic Structure, Interaction Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules and materials. For piperazinium isophthalate, DFT calculations can be used to optimize the geometry of the ion pair, providing theoretical bond lengths and angles that can be compared with experimental data from SCXRD.

DFT is also invaluable for calculating the interaction energies between the piperazinium cation and the isophthalate anion, quantifying the strength of the hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. Furthermore, theoretical vibrational frequencies can be calculated and compared with the experimental IR spectrum to aid in the assignment of absorption bands. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and potential reactivity of the compound. The energy gap between the HOMO and LUMO is a key parameter that relates to the electronic stability and optical properties of the material.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| benzene-1,3-dicarboxylic acid |

| isophthalic acid |

| piperazine |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

For the specific compound benzene-1,3-dicarboxylic acid;piperazine (piperazinium isophthalate), detailed Hirshfeld surface analysis data is not extensively reported in the available scientific literature. However, the analysis of closely related piperazinium-based organic salts provides significant insight into the expected interaction patterns. In such structures, the crystal packing is typically dominated by strong hydrogen bonds and other weaker intermolecular contacts.

The primary interactions stabilizing the crystal structure of similar piperazinium carboxylate salts are N-H···O and O-H···O hydrogen bonds formed between the piperazinium cations and the carboxylate anions. Hirshfeld surface analysis of these related compounds consistently reveals that the most significant contributions to the crystal packing arise from hydrogen-bond related contacts (O···H/H···O) and van der Waals interactions, particularly H···H contacts.

Fingerprint plots for analogous structures quantify the relative contributions of different atomic contacts to the total Hirshfeld surface area. While specific percentages for this compound are not available, a typical distribution of intermolecular contacts found in similar piperazinium-anion crystals is presented below for illustrative purposes.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 40 - 55% | Represents strong N-H···O and C-H···O hydrogen bonds, crucial for lattice stability. |

| H···H | 30 - 45% | Indicates significant van der Waals forces between hydrogen atoms on cations and anions. |

| C···H / H···C | 5 - 10% | Weaker interactions involving aromatic and aliphatic C-H groups. |

| C···C | 1 - 5% | Suggests the presence of π-π stacking interactions between benzene (B151609) rings. |

| Other (e.g., N···H, C···O) | < 5% | Minor contributions from other possible intermolecular contacts. |

Quantum Chemical Calculations for Nonlinear Optical Response Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for predicting and understanding the electronic and optical properties of materials. jksus.org For compounds being investigated for applications in optoelectronics, these calculations are used to determine nonlinear optical (NLO) response parameters. The NLO response of a material describes how its optical properties (like the refractive index) change under intense light, which is crucial for applications like frequency conversion and optical switching.

The key parameter derived from these calculations to quantify the second-order NLO response is the first-order hyperpolarizability (β). A high β value is indicative of a significant NLO response. For organic materials, a large hyperpolarizability often arises from an intramolecular charge transfer (ICT) between an electron-donating part of a molecule and an electron-accepting part, connected by a π-conjugated system.

In the case of this compound, the structure consists of a protonated piperazinium cation (electron acceptor) and an isophthalate anion (electron donor). This donor-acceptor character within the salt makes it a candidate for NLO activity. While specific quantum chemical calculations for the NLO properties of this compound are not prominently available in the reviewed literature, studies on similar organic salts, such as piperazinium p-aminobenzenesulfonate and piperazinium bis(salicylate), confirm that piperazinium-based compounds are of significant interest for NLO applications. researchgate.netiaamonline.org

The computational process to determine NLO parameters typically involves:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of Electronic Properties: The optimized geometry is then used to calculate various electronic properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The total static first-order hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

β_tot = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

Research Applications and Functional Properties of Benzene 1,3 Dicarboxylic Acid Piperazine Systems

Development of Materials with Tunable Optical Properties

The combination of aromatic and heterocyclic components in the benzene-1,3-dicarboxylic acid-piperazine salt provides a foundation for creating materials with significant optical functionalities. The electronic characteristics of the benzene (B151609) ring and the structural role of the piperazine (B1678402) linker can be exploited to influence the material's response to light, leading to applications in nonlinear optics and luminescence.

Investigation of Third-Order Nonlinear Optical (NLO) Responses

Third-order nonlinear optical (NLO) materials are crucial for applications in optical switching, data storage, and optical limiting. The NLO response in organic molecules is often linked to intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within a π-conjugated system. nih.gov The benzene-1,3-dicarboxylic acid;piperazine system can be considered a salt-based precursor for such materials.

Research into related systems has shown that benzene derivatives can exhibit significant third-order NLO properties, which are tunable by modifying their molecular structure. nih.gov For instance, the introduction of electron-withdrawing or electron-donating side groups to a benzene core can alter the energy gaps and affect the NLO response. nih.gov The Z-scan technique is a common method used to measure these properties. Studies on various benzene derivatives have demonstrated a transition from reverse saturable absorption (RSA), desirable for optical limiting, to saturable absorption (SA) based on the molecular architecture. nih.gov In the context of the this compound salt, the piperazinium cation acts as an electron-donating component, while the benzene dicarboxylate can be functionalized to act as an acceptor, creating a donor-acceptor (D-A) framework that enhances NLO responses. A novel organic single crystal, Piperazinum Isophthalate (B1238265) (PIP), has been synthesized and grown for NLO applications, showing good transparency in the visible region, which is a favorable property for NLO devices. researchgate.net

Table 1: Factors Influencing Third-Order NLO Properties in Related Benzene Systems

| Factor | Effect on NLO Properties | Reference |

|---|---|---|

| Electron-Withdrawing/Donating Groups | Alters energy gaps and modulates the NLO response. | nih.gov |

| Intramolecular Charge Transfer (ICT) | Enhances NLO properties in donor-acceptor (D-A) systems. | nih.gov |

| π-Conjugation | Extended π-systems generally lead to larger NLO responses. | rsc.org |

| Molecular Symmetry | Both symmetrical and asymmetrical designs have yielded significant NLO effects. | nih.gov |

Photoluminescence and Luminescent Properties of Metal Complexes and Coordination Polymers

Benzene-1,3-dicarboxylic acid is a well-established linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The incorporation of metal ions into these structures can impart luminescent properties, creating materials suitable for applications in sensing, bio-imaging, and light-emitting devices. rsc.orguq.edu.au The luminescence in these materials can originate from the organic linker (ligand-centered), the metal ion (metal-centered), or charge transfer between them. uq.edu.au

The photoluminescence of MOFs is highly sensitive to their surrounding chemical environment, making them excellent candidates for chemical sensors. rsc.org While direct studies on MOFs using both benzene-1,3-dicarboxylic acid and piperazine simultaneously as primary linkers are not abundant, the principles are well-established. Benzene-1,3-dicarboxylic acid provides the coordination sites for metal centers, forming the framework's backbone. Piperazine or its derivatives could be incorporated post-synthetically or as a co-linker to functionalize the framework. For example, studies on MOFs based on 5-(1H-tetrazol-5-yl)isophthalic acid, a derivative of benzene-1,3-dicarboxylic acid, have shown intense photoluminescence properties in the solid state when coordinated with cadmium(II) and zinc(II) ions. researchgate.net The tunability of these systems allows for the design of materials with specific emission wavelengths and sensing capabilities for various biomolecules. rsc.org

Advanced Functional Materials Development

The self-assembly properties and structural versatility of the benzene-1,3-dicarboxylic acid-piperazine system make it a valuable building block for the creation of advanced functional materials, including liquid crystals and porous frameworks.

Thermotropic Liquid Crystalline Behavior and Mesophase Engineering

Ionic liquid crystals (ILCs) are a class of materials that combine the properties of ionic liquids with the anisotropic, ordered structures of liquid crystals. The this compound salt, being an ionic compound, has the potential to exhibit thermotropic liquid crystalline behavior, where ordered phases (mesophases) are formed upon heating. mdpi.com

The formation of liquid crystal phases is driven by a delicate balance of molecular shape, intermolecular forces (such as hydrogen bonding and π-π stacking), and ionic interactions. In this system, the rigid benzene ring provides a core structure, while the interaction between the carboxylate groups and the piperazinium ions can direct the self-assembly into ordered lamellar (smectic) or columnar phases. Research on derivatives of isophthalic acid has demonstrated the formation of mesomorphic properties. rdd.edu.iq The specific geometry of the 1,3-disubstituted benzene ring can induce bent-core shapes, which are known to form unique and complex liquid crystal phases. By modifying the structure, for instance, by adding alkyl chains to the piperazine or benzene components, researchers can engineer the mesophase behavior, controlling transition temperatures and the type of phase formed. mdpi.com

Engineering of Porous Frameworks for Adsorption and Separation (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. Benzene-1,3-dicarboxylic acid is a common and effective linker in MOF synthesis. nih.govinternationaljournalssrg.orgresearchgate.netulb.ac.be These frameworks have exceptionally high surface areas and tunable pore sizes, making them ideal for gas storage, separation, and catalysis.

MOFs synthesized using benzene-1,3,5-tricarboxylic acid (a close analogue) and copper(II) are well-known for their porous structure and have been functionalized for various applications, including the selective extraction of heavy metal ions. nih.gov Similarly, MOFs using benzene-1,4-dicarboxylic acid have been synthesized for the adsorption of chromium(VI). internationaljournalssrg.org While benzene-1,3-dicarboxylic acid provides the structural backbone, piperazine can be introduced to enhance functionality. Post-synthetic modification of MOFs with piperazine has been shown to significantly improve CO2 uptake. researchgate.net The amine groups of piperazine act as strong adsorption sites, increasing both the capacity and selectivity for CO2 over other gases like N2. This functionalization creates a chemisorption mechanism, which is stronger than the physisorption that occurs in the unmodified framework. researchgate.net

Table 2: Application of Piperazine Functionalization in MOFs for CO₂ Capture

| MOF System | Effect of Piperazine Grafting | Adsorption Mechanism | Reference |

|---|---|---|---|

| pip-CuBTTri | 2.5 times higher volumetric capacity than non-grafted material at ~0.15 bar. | Chemisorption | researchgate.net |

| UiO-66-NH₂ | Enhances the rate of CO₂ uptake. | Chemisorption | researchgate.net |

| MIL-101(Cr) | Increased CO₂ capacity by up to 67% compared to bare MIL-101. | Enhanced binding energy | researchgate.net |

Chemical Biology Research: Investigation of Molecular Interactions with Biological Macromolecules

The structural motifs of benzene-1,3-dicarboxylic acid and piperazine are relevant in the study of molecular interactions with biological macromolecules such as DNA and proteins. researchgate.netnih.gov The combination of an aromatic ring capable of π-stacking interactions and amine/carboxylate groups capable of hydrogen bonding and electrostatic interactions makes this system a useful model for understanding drug-biomolecule binding.

Similarly, the interactions of metal complexes with proteins like bovine serum albumin (BSA) have been studied, showing that these compounds can quench the intrinsic fluorescence of the protein, indicating a binding event. nih.gov The benzene-1,3-dicarboxylic acid moiety can participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket, while the charged groups facilitate electrostatic interactions. nih.gov These fundamental studies help elucidate the forces that govern the recognition and binding of small molecules to biological targets.

Table 3: Common Non-Covalent Interactions with Biological Macromolecules

| Interaction Type | Description | Relevant Moiety |

|---|---|---|

| Hydrogen Bonding | Interaction between an H-atom and an electronegative atom (O, N). | Carboxylate (acceptor), Piperazinium N-H (donor) |

| Electrostatic Interactions | Attraction between oppositely charged ions. | Carboxylate (anion), Piperazinium (cation), Phosphate backbone of DNA |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene ring, Aromatic DNA bases/amino acids |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | Entire molecule |

Exploring Binding Mechanisms with Proteins (e.g., Human Serum Albumin)

The interaction of small molecules with transport proteins like Human Serum Albumin (HSA) is crucial for their distribution and bioavailability in biological systems. The benzene-1,3-dicarboxylic acid component of the compound is expected to play a primary role in protein binding, a phenomenon observed with other dicarboxylic acid-containing molecules.

Research on the binding of dicarboxylic acids to HSA indicates that the primary binding site is located in subdomain IIA, which is also known as Sudlow's site I. nih.gov The driving force for this interaction is predominantly electrostatic, involving the negatively charged carboxylate groups of the acid and positively charged residues within the protein's binding pocket. nih.gov The distance between the two carboxyl groups in the ligand is a critical factor for specific binding to this site. nih.gov

Human Serum Albumin, the most abundant protein in blood plasma, is a key transporter for a wide variety of endogenous and exogenous substances, including drugs. nih.govresearchgate.net Its structure contains specific binding sites, notably in subdomains IIA and IIIA, which accommodate different types of ligands. nih.gov The binding in subdomain IIA is often characterized by hydrophobic interactions, while subdomain IIIA tends to bind aliphatic or aromatic carboxylic acids. nih.gov The quenching of HSA's intrinsic fluorescence, which arises from tryptophan residues (specifically Trp-214 in subdomain IIA), is a common method to study these binding events. researchgate.netmdpi.com The interaction of a ligand like benzene-1,3-dicarboxylic acid would likely cause a decrease in this fluorescence, allowing for the calculation of binding constants. researchgate.netmdpi.com

| Interaction Type | Key Molecular Feature | Primary Binding Site on HSA | Relevant Amino Acid Residues |

|---|---|---|---|

| Electrostatic Interaction | Two carboxyl groups (COO-) | Subdomain IIA (Site I) | Positively charged residues (e.g., Lysine, Arginine) |

| Hydrogen Bonding | Carboxyl groups | Subdomain IIA / IIIA | Tyrosine, Serine, Asparagine |

| Hydrophobic Interaction | Benzene ring | Hydrophobic pockets within Subdomain IIA | Leucine, Valine, Alanine |

Supramolecular Approaches to Modulating Protein Aggregation

Supramolecular assemblies, formed through non-covalent interactions like hydrogen bonding, are being investigated for their potential to influence biological processes, including protein aggregation. nih.gov Systems based on benzene-carboxamides, which are structurally related to benzene-1,3-dicarboxylic acid, can self-assemble into well-defined, one-dimensional nanostructures stabilized by threefold hydrogen bonding. rsc.org

The stability of these supramolecular polymers in biological media is a key factor. nih.gov Interactions with serum proteins can destabilize these non-covalent structures, leading to disassembly. nih.gov This interaction is complex and depends on the specific chemistry of the self-assembling monomers and the protein. nih.gov Understanding the disassembly pathway upon protein interaction is critical for designing supramolecular systems that can function in a biological environment. nih.gov While direct studies on benzene-1,3-dicarboxylic acid-piperazine systems modulating protein aggregation are limited, the principles derived from related benzene-carboxamide systems suggest a potential pathway. The controlled assembly and disassembly of such structures in the presence of proteins could theoretically be harnessed to either prevent or induce protein aggregation by sequestering aggregation-prone species or by acting as templates.

Catalytic and Adsorptive Applications

The combination of benzene-1,3-dicarboxylic acid and piperazine provides a foundation for constructing porous materials like coordination polymers (CPs) and metal-organic frameworks (MOFs), which have significant applications in catalysis and adsorption.

Coordination polymers constructed using dicarboxylic acid linkers have demonstrated significant promise for the selective removal of organic dyes from wastewater. rsc.org These materials can exhibit high efficiency in adsorbing cationic dyes while leaving anionic dyes uncaptured. rsc.org For instance, a zinc(II)-based coordination polymer demonstrated effective adsorption of cationic dyes like Methylene (B1212753) Blue (MB), Rhodamine B (RhB), and Methyl Violet (MV) from aqueous solutions. rsc.org

The mechanism for this selectivity is primarily based on electrostatic interactions. rsc.org Materials constructed with anionic frameworks, which can result from the deprotonation of the dicarboxylic acid linkers, will preferentially attract and bind positively charged cationic dye molecules. rsc.org The porous structure of these materials provides a high surface area for adsorption, and the strength of the interaction allows for effective removal. Furthermore, the adsorption process is often reversible, allowing for the regeneration and reuse of the adsorbent material. rsc.org

| Dye | Type | Adsorption Efficiency (%) |

|---|---|---|

| Methyl Violet (MV) | Cationic | 97 |

| Methylene Blue (MB) | Cationic | 90 |

| Rhodamine B (RhB) | Cationic | 61 |

| Methyl Orange (MO) | Anionic | 0 |

Materials incorporating benzene-dicarboxylic acid units can also be utilized in photocatalysis for the degradation of organic pollutants. While the benzene-dicarboxylic acid-piperazine salt itself may not be photocatalytically active, these components can serve as crucial building blocks in more complex photocatalytic systems, such as MOFs.

The photocatalytic degradation of benzene compounds has been studied using various catalysts. For example, an acidic F-TiO₂/SiO₂ catalyst has shown superior performance in both the adsorption and subsequent photocatalytic degradation of pollutants like chlorobenzene (B131634) compared to standard TiO₂. nih.gov The process typically follows the Langmuir-Hinshelwood mechanism, where the degradation rate is dependent on the amount of pollutant adsorbed onto the catalyst's surface. nih.gov The efficiency of degradation is influenced by the electronic properties of the functional groups on the benzene ring. nih.gov

In the context of MOFs or CPs, the benzene-dicarboxylic acid and piperazine units would act as linkers connecting photoactive metal clusters. These frameworks can enhance photocatalysis by efficiently adsorbing pollutants and facilitating charge separation to minimize the recombination of electron-hole pairs, a common issue in traditional semiconductor photocatalysts. mdpi.com For instance, Ti₃C₂Tₓ MXene-based hybrid photocatalysts have demonstrated exceptional performance in degrading dyes like Rhodamine B, achieving up to 95% degradation efficiency due to improved charge transfer and molecular adsorption. mdpi.com

Future Prospects and Emerging Research Frontiers

Rational Design and Predictive Synthesis of Novel Benzene-1,3-dicarboxylic Acid-Piperazine Architectures

The future of creating novel materials from benzene-1,3-dicarboxylic acid (also known as isophthalic acid) and piperazine (B1678402) hinges on the ability to rationally design and predictively synthesize specific crystal structures. This approach moves away from trial-and-error methods towards a more controlled and efficient process based on a deep understanding of intermolecular interactions. mdpi.com

At the core of this strategy is the concept of supramolecular synthons . These are robust and predictable structural units formed by intermolecular interactions, primarily hydrogen bonds. In the benzene-1,3-dicarboxylic acid-piperazine system, the most prominent interaction is between the carboxylic acid groups (-COOH) of the acid and the secondary amine groups (>NH) of the piperazine. saspublishers.commdpi.com The formation of these reliable hydrogen bonds allows for a knowledge-based approach to predicting how the molecules will assemble in the solid state. mdpi.com

Several key strategies are being employed for the rational design of these architectures:

Synthon Hierarchy: Crystal engineering relies on the principle that some intermolecular interactions are stronger and more likely to form than others. The acid-amine heterosynthon is a particularly strong and reliable interaction, often dominating over other potential interactions like the carboxylic acid dimer homosynthon. mdpi.comsaspublishers.com By understanding this hierarchy, chemists can predict the primary structural motifs of the resulting co-crystal or salt.

Database Mining: The Cambridge Structural Database (CSD), which contains over 1.2 million crystal structures, is an invaluable tool for predictive synthesis. mdpi.com By analyzing existing structures containing similar functional groups, researchers can identify common hydrogen-bonding patterns and use this information to forecast the structure of new benzene-1,3-dicarboxylic acid-piperazine combinations. mdpi.com

Coformer Selection: The principles of rational design also guide the selection of appropriate molecular partners (coformers) to create multicomponent crystals with desired properties. Factors like molecular shape, size, and the presence of complementary hydrogen-bonding sites are crucial for successful co-crystal formation. saspublishers.com

Table 1: Key Supramolecular Synthons in Benzene-1,3-dicarboxylic Acid-Piperazine Systems

| Synthon Type | Interacting Groups | Description | Predicted Outcome |

|---|---|---|---|

| Heterosynthon | Carboxylic Acid (-COOH) and Piperazine Amine (>NH) | A strong and highly probable hydrogen bond forms between the acidic proton and the basic nitrogen atom. | Formation of a salt or co-crystal with a predictable, often chain-like or sheet-like, architecture. researchgate.net |

| Homosynthon | Two Carboxylic Acid groups (-COOH) | Two acid molecules form a dimer via hydrogen bonds. | Less likely to dominate in the presence of a strong base like piperazine, but can influence the overall packing. mdpi.com |

| π-π Stacking | Benzene (B151609) rings | Weak, non-covalent interactions between the aromatic rings of the isophthalic acid molecules. | Contributes to the stability of the crystal lattice and influences the three-dimensional arrangement of the supramolecular chains or sheets. researchgate.net |

Multicomponent Crystal Engineering for Enhanced Functionality

Building upon the principles of rational design, multicomponent crystal engineering aims to create materials with enhanced or entirely new functionalities by incorporating a third or even fourth component into the benzene-1,3-dicarboxylic acid-piperazine framework. scholaris.ca This strategy allows for the fine-tuning of physicochemical properties and the introduction of specific functional capabilities. researchgate.netresearchgate.net

The synthesis of ternary (three-component) and quaternary (four-component) co-crystals is an emerging frontier. researchgate.netrsc.org In this approach, benzene-1,3-dicarboxylic acid and piperazine form the primary structural backbone, while additional molecules are selected to impart specific functions. nih.gov For example, a study demonstrated that a co-crystal of 3-((4-(3-isocyanobenzyl) piperazine-1-yl) methyl) benzonitrile (B105546) with 5-hydroxy isophthalic acid (a derivative of benzene-1,3-dicarboxylic acid) was effective at preventing the formation of amyloid-like protofibrils in human serum albumin. nih.govresearchgate.net This highlights the potential for creating complex systems with therapeutic applications.

Multicomponent systems offer several advantages:

Property Modulation: The inclusion of additional components can significantly alter properties such as solubility, dissolution rate, stability, and mechanical strength. taylorfrancis.com This is particularly relevant in the pharmaceutical industry, where co-crystals are used to improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). scholaris.caresearchgate.net

Synergistic Functionality: Combining different molecules can lead to materials where the functions of the individual components work in synergy. For instance, one component might provide a robust, porous framework while another component integrated within that framework could act as a catalytic site.

Hierarchical Assembly: The design of multicomponent crystals relies on a graded selection of intermolecular interactions, such as hydrogen bonds and halogen bonds, to guide the self-assembly process. rsc.orgnih.gov This allows for the construction of complex, ordered structures from multiple, distinct molecular building blocks.

Table 2: Examples of Multicomponent Systems and Potential Functionalities

| System Type | Components | Potential Enhanced Functionality |

|---|---|---|

| Ternary Co-crystal | Benzene-1,3-dicarboxylic acid + Piperazine + Functional API | Improved drug solubility, stability, and bioavailability. nih.govresearchgate.net |

| Ternary System | Benzene-1,3-dicarboxylic acid + Piperazine + Metal Ion | Formation of a metal-organic framework (MOF) for gas storage or separation. rsc.org |

| Ternary System | Benzene-1,3-dicarboxylic acid + Piperazine + Dye Molecule | Selective adsorption and potential photocatalytic degradation of pollutants. researchgate.net |

| Quaternary System | Benzene-1,3-dicarboxylic acid + Piperazine + Two different guest molecules | Creation of host-guest systems with highly specific recognition and separation capabilities. researchgate.net |

Development of Advanced Computational Tools for Complex System Modeling

The rational design and understanding of benzene-1,3-dicarboxylic acid-piperazine systems are increasingly reliant on advanced computational tools. These methods allow researchers to model and predict molecular behavior at the atomic level, providing insights that are often difficult to obtain through experimentation alone. The development of more powerful algorithms and increased computing power is enabling the simulation of increasingly complex systems with greater accuracy. scispace.com

Key computational techniques being developed and applied include:

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is instrumental in calculating molecular geometries, vibrational frequencies, and the energies of hydrogen bonds, which helps in predicting the most stable supramolecular synthons. cauverycollege.ac.inresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov This technique is crucial for understanding the dynamic processes of crystal formation, predicting the stability of different crystal structures (polymorphs), and studying how the material interacts with its environment, such as a solvent. nih.govresearchgate.net

Crystal Structure Prediction (CSP): CSP methods aim to predict the crystal structure of a compound from its molecular diagram alone. While challenging, advancements in algorithms that combine quantum mechanics with sophisticated search strategies are making CSP an increasingly viable tool for discovering new, stable crystalline forms of benzene-1,3-dicarboxylic acid-piperazine materials.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of compounds with their physical or biological properties. These models can be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of materials with desired characteristics.

Table 3: Application of Computational Tools in Modeling Benzene-1,3-dicarboxylic Acid-Piperazine Systems

| Computational Tool | Primary Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Synthon energy calculation, electronic properties. researchgate.net | Prediction of the most stable hydrogen-bonding patterns; understanding of charge transfer and molecular orbital interactions. nih.gov |

| Molecular Dynamics (MD) | Simulation of crystal growth and stability. nih.gov | Insights into the self-assembly process; prediction of material behavior in different environments; assessment of structural stability. researchgate.net |

| Crystal Structure Prediction (CSP) | Discovery of new polymorphs. | Identification of potential stable and metastable crystal forms before synthesis. scholaris.ca |

| Hydrogen Bond Propensity (HBP) Models | Prediction of intermolecular interactions. mdpi.com | Assessment of the likelihood of different synthons forming, helping to predict the final crystal structure. scholaris.camdpi.com |

Exploration of New Application Domains for Benzene-1,3-dicarboxylic Acid-Piperazine Based Materials

The unique structural features and tunable properties of materials derived from benzene-1,3-dicarboxylic acid and piperazine make them promising candidates for a range of new and advanced applications. Research is moving beyond fundamental structural studies to explore the functional potential of these materials in diverse technological fields.

Emerging application domains include:

Pharmaceuticals: The ability to form co-crystals with active pharmaceutical ingredients (APIs) is a significant area of exploration. mdpi.com By combining an API with the benzene-1,3-dicarboxylic acid-piperazine system, it may be possible to enhance critical properties like solubility, permeability, and bioavailability, leading to more effective drug formulations. mdpi.com For example, a co-crystal of daidzein (B1669772) with piperazine showed a 3.2-fold increase in bioavailability compared to the parent drug. mdpi.com

Nonlinear Optics (NLO): Organic crystals with non-centrosymmetric structures can exhibit NLO properties, which are essential for applications in telecommunications, optical information processing, and photonics. researchgate.netcauverycollege.ac.in A novel organic single crystal of Piperazinum Isophthalate (B1238265) has been synthesized and shown to have good transparency and thermal stability, making it a candidate for NLO applications. researchgate.net

Separation and Adsorption: By incorporating these components into larger frameworks like metal-organic frameworks (MOFs) or porous organic polymers, materials with tailored pore sizes and chemical environments can be created. rsc.org These materials could be used for the selective adsorption and separation of gases (e.g., CO2 capture) or for the removal of pollutants from water. researchgate.netnih.gov

Antimicrobial Agents: Derivatives of benzene-1,3-dicarboxylic acid have been investigated as inhibitors of bacterial enzymes, representing a starting point for the development of novel antibacterial agents. nih.gov Incorporating the piperazine moiety, a common scaffold in medicinal chemistry, could lead to new compounds with enhanced antimicrobial activity. mdpi.com

Table 4: Potential Future Applications of Benzene-1,3-dicarboxylic Acid-Piperazine Materials

| Application Domain | Key Material Property | Research Focus |

|---|---|---|

| Pharmaceuticals | Enhanced solubility, bioavailability, stability. | Development of novel co-crystals with APIs to improve drug delivery and efficacy. mdpi.com |

| Nonlinear Optics (NLO) | Non-centrosymmetric crystal structure, high transparency. | Synthesis of high-quality single crystals and characterization of their NLO properties. researchgate.net |

| Separations | Porosity, selective host-guest interactions. | Design of porous frameworks for applications in CO2 capture, chiral separations, or environmental remediation. nih.gov |

| Catalysis | Tunable active sites, high surface area. | Incorporation of catalytic moieties into porous structures for specialized chemical transformations. |

| Biomedical Materials | Biocompatibility, specific biological interactions. | Development of materials that can interact with biological systems, such as preventing protein aggregation. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.